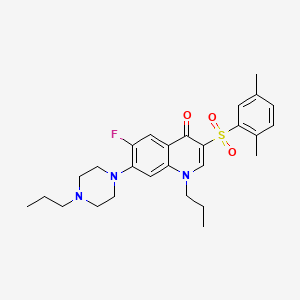
3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Quinoline derivatives are synthesized through various routes, including condensation, cyclization, and fluorination reactions. For instance, derivatives similar to the specified compound have been obtained through starting materials like 3-(trifluoromethyl)quinoxalin-2(1H)-one, leading to a range of substituted quinoxalines (Didenko et al., 2015). These processes often involve steps like sulfonylation and alkylation, crucial for introducing specific functional groups into the quinoline core.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized using techniques such as Raman spectroscopy, crystallography, and density functional theory (DFT). For example, Geesi et al. (2020) reported on the synthesis and structure of a novel quinazolin-4(3H)-one derivative, detailed by Raman analysis and single crystal X-ray crystallography, demonstrating the compound's monoclinic system and space group (Geesi et al., 2020).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including sulfonation, arylation, and cyclization. These reactions are fundamental for modifying the compound's chemical properties, such as enhancing its reactivity or introducing new functional groups. For instance, Murugesan et al. (2021) synthesized a quinoline derivative and characterized it through spectroscopic methods and DFT calculations, revealing insights into its reactive sites for electrophilic and nucleophilic attacks (Murugesan et al., 2021).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in chemical and biological systems. Techniques like crystallography provide detailed information on the compound's structure, influencing its physical behavior and interaction with other molecules.
Chemical Properties Analysis
Quinoline derivatives exhibit a range of chemical properties, including antibacterial and antifungal activities. These properties are influenced by the compound's molecular structure, specifically the substitution pattern on the quinoline ring. The synthesis and functional evaluation of quinoline derivatives have shown their potential in developing new therapeutic agents with specific biological activities (Jung et al., 2001).
科学的研究の応用
Antibacterial Activity
Quinoline derivatives have been synthesized and evaluated for their antibacterial activities, particularly against gram-positive bacteria. For example, a series of 2-substituted 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids demonstrated significant antibacterial properties, with specific derivatives exhibiting potent activity (J. Jung, S. Baek, & O. Park, 2001). This indicates the potential of quinoline derivatives in addressing bacterial infections.
Cytotoxic and Anticancer Properties
Quinoline derivatives bearing a 1,2,4-triazole or benzotriazole moiety have been explored for their in vitro cytotoxicity against human tumor cell lines. Certain compounds within this class showed pronounced cancer cell growth inhibitory effects, suggesting their promise as anticancer agents (Martyna Korcz, F. Sa̧czewski, P. Bednarski, & A. Kornicka, 2018).
Materials Science Applications
In materials science, sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, synthesized for fuel-cell applications, demonstrate high proton conductivity and mechanical properties, suggesting their utility in fuel-cell membranes (Byungchan Bae, K. Miyatake, & M. Watanabe, 2009).
特性
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34FN3O3S/c1-5-9-29-11-13-30(14-12-29)24-17-23-21(16-22(24)28)27(32)26(18-31(23)10-6-2)35(33,34)25-15-19(3)7-8-20(25)4/h7-8,15-18H,5-6,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAVXFLFZZUOOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=C(C=CC(=C4)C)C)CCC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

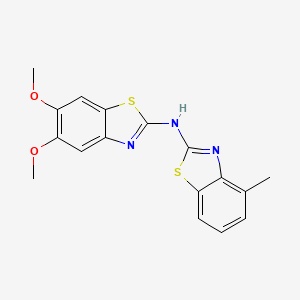
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine](/img/structure/B2496307.png)
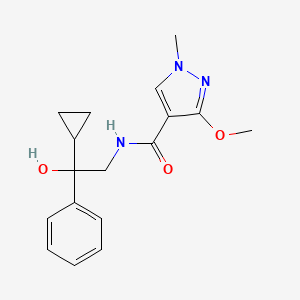
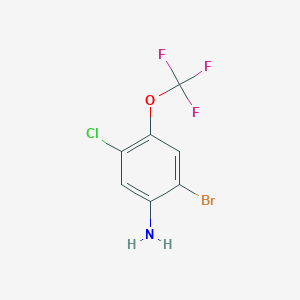

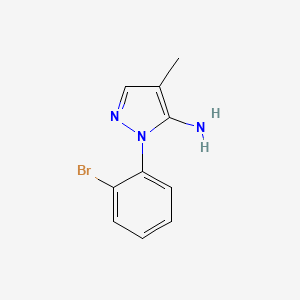
![N-[4-(benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide](/img/structure/B2496315.png)

![4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2496320.png)
![3-(2-Methoxyethyl)-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2496321.png)
methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2496323.png)
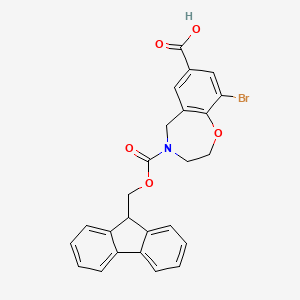
![2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B2496325.png)
![N-(3,4-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2496328.png)